

An In-depth Technical Guide to the Physicochemical Properties of Felbinac

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Compound of Interest

Compound Name: 2-([1,1'-Biphenyl]-2-yl)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

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This guide provides a comprehensive technical overview of the core physicochemical properties of felbinac, a non-steroidal anti-inflammatory drug (NSAID). Understanding these fundamental characteristics is paramount for formulation development, analytical method design, and predicting in vivo performance. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for the determination of these critical parameters.

Introduction: The Significance of Felbinac

Felbinac, with the IUPAC name 2-(4-phenylphenyl)acetic acid, is an active metabolite of the prodrug fenbufen.^[1] It belongs to the arylacetic acid class of NSAIDs and is primarily used topically for the management of musculoskeletal pain and inflammation.^[2] Its therapeutic efficacy is intrinsically linked to its ability to penetrate the skin and reach the target site of action. This penetration, along with its formulation characteristics and ultimate bioavailability, is governed by its physicochemical properties. A thorough understanding of these properties is therefore not merely academic but a critical prerequisite for effective drug product development.

Chemical Identity and Structure

A precise understanding of the molecular structure and fundamental identifiers of felbinac is the foundation upon which all other physicochemical characterization is built.

Identifier	Value	Source(s)
IUPAC Name	2-(4-phenylphenyl)acetic acid	[1]
CAS Number	5728-52-9	[3] [4]
Molecular Formula	C ₁₄ H ₁₂ O ₂	[3] [5]
Molecular Weight	212.24 g/mol	[3] [5]
Chemical Structure	 Felbinac Chemical Structure	
SMILES	O=C(O)Cc1ccc(cc1)c2cccc2	[3]

Note: The chemical structure image is a placeholder representation.

Solubility: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and, consequently, its absorption and bioavailability. Felbinac is known to have low aqueous solubility, which presents a challenge for formulation scientists.[\[6\]](#)

Solvent	Solubility	Source(s)
Water	Practically insoluble	[7]
Ethanol	Practically insoluble	[7]
Methanol	Soluble	[7]
DMSO	100 mg/mL (471.16 mM)	[8]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the equilibrium solubility of a compound.[\[9\]](#) It is a direct and reliable method that measures the concentration of a saturated

solution in a specific solvent at a controlled temperature.

Rationale: This method ensures that a true equilibrium is reached between the undissolved solid and the solvent, providing a thermodynamically accurate measure of solubility. The use of a validated analytical technique like HPLC ensures accurate quantification of the dissolved drug.

Step-by-Step Methodology:

- **Preparation of Solvent:** Prepare the desired solvent (e.g., purified water, phosphate buffer pH 7.4). Ensure the solvent is degassed to prevent the formation of bubbles during the experiment.
- **Addition of Excess Solute:** Add an excess amount of felbinac to a known volume of the solvent in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved. [\[10\]](#)
- **Equilibration:** Place the sealed container in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. [\[10\]](#)[\[11\]](#)
- **Phase Separation:** After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
- **Quantification:** Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of felbinac using a validated HPLC-UV method.
- **Data Analysis:** Calculate the solubility of felbinac in the chosen solvent, typically expressed in mg/mL or µg/mL.

Caption: Workflow for Shake-Flask Solubility Determination.

pKa: Ionization and its Impact on Absorption

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For felbinac, which contains a carboxylic acid functional group, the pKa value is critical as it determines the extent of ionization at a given pH. This, in turn, influences its solubility, partitioning behavior, and ability to permeate biological membranes.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[\[7\]](#)[\[12\]](#)

Rationale: This method relies on monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added. The pKa can be determined from the inflection point of the resulting titration curve. Maintaining a constant ionic strength is crucial for accurate pKa determination.

Step-by-Step Methodology:

- **Preparation of Felbinac Solution:** Accurately weigh and dissolve a known amount of felbinac in a suitable solvent (e.g., a co-solvent mixture of water and methanol for poorly soluble compounds) to a final concentration of approximately 1 mM.[\[7\]](#)
- **Ionic Strength Adjustment:** Add a concentrated solution of a neutral salt (e.g., KCl) to maintain a constant ionic strength throughout the titration.[\[13\]](#)
- **Initial pH Adjustment:** Acidify the felbinac solution with a small amount of a strong acid (e.g., 0.1 M HCl) to a starting pH of around 2 to ensure the carboxylic acid group is fully protonated.[\[7\]](#)
- **Titration:** Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.
- **pH Measurement:** After each addition of the titrant, allow the pH to stabilize and record the reading using a calibrated pH meter.
- **Data Analysis:** Plot the pH of the solution against the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point), which

corresponds to the midpoint of the steepest part of the titration curve.

Caption: Workflow for Potentiometric pKa Determination.

Partition Coefficient (LogP): A Predictor of Lipophilicity and Membrane Permeability

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key parameter in drug discovery and development as it provides an indication of how a drug will distribute between the aqueous and lipid phases in the body, which is crucial for membrane permeability and overall pharmacokinetics.

Experimental Protocol: LogP Determination (Shake-Flask Method with HPLC Analysis)

The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.[\[14\]](#)

Rationale: This method directly measures the partitioning of a compound between two immiscible phases, n-octanol and water, which are surrogates for the lipid and aqueous environments in the body, respectively. HPLC is used for accurate quantification of the analyte in each phase.

Step-by-Step Methodology:

- **Phase Pre-saturation:** Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the two phases. This ensures that the volumes of the two phases do not change during the experiment.
- **Preparation of Felbinac Solution:** Prepare a stock solution of felbinac in the pre-saturated n-octanol.
- **Partitioning:** Add a known volume of the felbinac stock solution to a known volume of pre-saturated water in a sealed container.
- **Equilibration:** Shake the container for a sufficient period (e.g., 24 hours) at a constant temperature to allow for complete partitioning of the felbinac between the two phases.

- Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
- Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of felbinac in each phase using a validated HPLC-UV method.
- Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of felbinac in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm (base 10) of this ratio.

Caption: Workflow for Shake-Flask LogP Determination.

Melting Point: An Indicator of Purity and Solid-State Form

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. It is a fundamental physical property that is indicative of the purity of the compound. A sharp melting point range is characteristic of a pure substance.

Property	Value	Source(s)
Melting Point	164-165 °C	[4]

Experimental Protocol: Capillary Melting Point Determination

The capillary melting point method is a simple and widely used technique for determining the melting point of a solid.[\[15\]](#)[\[16\]](#)

Rationale: This method involves heating a small, packed sample in a capillary tube and observing the temperature range over which it melts. The use of a controlled heating rate is crucial for obtaining an accurate melting point range.

Step-by-Step Methodology:

- Sample Preparation: Ensure the felbinac sample is dry and finely powdered.[\[16\]](#)

- Capillary Tube Loading: Introduce a small amount of the powdered felbinac into a capillary tube, which is sealed at one end, to a height of 2-3 mm.[15]
- Instrument Setup: Place the loaded capillary tube into a melting point apparatus.
- Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[15]
- Observation and Recording: Observe the sample through the magnifying lens of the apparatus. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the sample.

Stability: Ensuring Product Quality and Shelf-life

Stability studies are essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Felbinac has been shown to degrade under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions.[17]

Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and selectively quantify the drug in the presence of its degradation products, impurities, and excipients. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose.[17]

Key Features of a Stability-Indicating HPLC Method for Felbinac:

- Column: A C18 column is typically used for the separation.[17]
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH) is used.[17]
- Detection: UV detection at a wavelength where felbinac and its degradation products have significant absorbance (e.g., 273 nm) is commonly employed.[17]

- **Forced Degradation Studies:** To develop and validate a stability-indicating method, forced degradation studies are performed. This involves subjecting felbinac to stress conditions such as:
 - Acid Hydrolysis: Treatment with a strong acid (e.g., HCl) at an elevated temperature.[17]
 - Base Hydrolysis: Treatment with a strong base (e.g., NaOH) at an elevated temperature. [17]
 - Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).[17]
 - Thermal Stress: Exposure to high temperatures.[17]
 - Photolytic Stress: Exposure to UV or fluorescent light.[17]
- **Validation:** The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[17]

Conclusion

The physicochemical properties of felbinac are integral to its performance as a topical NSAID. A comprehensive understanding and accurate determination of its solubility, pKa, LogP, melting point, and stability are fundamental to the successful design and development of effective and stable pharmaceutical formulations. The protocols and insights provided in this guide serve as a robust framework for researchers and scientists in the pharmaceutical industry to navigate the challenges associated with the characterization of this important therapeutic agent.

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